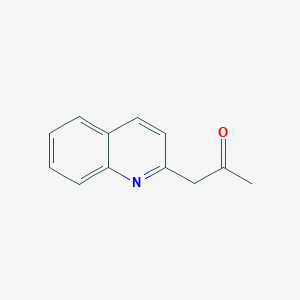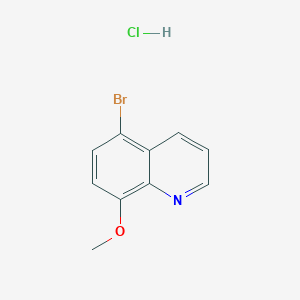![molecular formula C7H14ClN3 B3060025 [2-(4-methyl-1H-pyrazol-1-yl)propyl]amine hydrochloride CAS No. 1609401-19-5](/img/structure/B3060025.png)
[2-(4-methyl-1H-pyrazol-1-yl)propyl]amine hydrochloride
Vue d'ensemble
Description
“[2-(4-methyl-1H-pyrazol-1-yl)propyl]amine hydrochloride” is a chemical compound with the CAS Number: 1609401-19-5 . It has a molecular weight of 175.66 . The IUPAC name for this compound is 2-(4-methyl-1H-pyrazol-1-yl)propan-1-amine hydrochloride . It is a solid at room temperature .
Synthesis Analysis
The synthesis of pyrazole compounds, such as “this compound”, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the Inchi Code: 1S/C7H13N3.ClH/c1-6-4-9-10(5-6)7(2)3-8;/h4-5,7H,3,8H2,1-2H3;1H . This indicates that the compound contains a pyrazole ring with a methyl group at the 4th position and a propylamine group attached to the 2nd position of the pyrazole ring .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 175.66 .Applications De Recherche Scientifique
Synthesis and Characterization
Synthesis and Bioactivities of Pyrazole Derivatives : Pyrazole derivatives have been synthesized and characterized, with studies focusing on their crystal structures and theoretical physical and chemical properties. These studies provide insights into the geometric parameters and the potential origin of biological activity against cancer and microbes (Titi et al., 2020).
Facile Synthesis of Flexible Ligands : Research has been conducted on the facile synthesis of bis(pyrazol-1-yl)alkane and related ligands, highlighting a procedure involving pyrazoles' reaction with various compounds in a superbasic medium (Potapov et al., 2007).
Understanding the Impact of Intramolecular H-Bonding : Studies combining XRD and DFT focus on the impact of intramolecular hydrogen bonding on the reductive cyclization process in pyrazole derivatives (Szlachcic et al., 2020).
Applications in Catalysis and Polymerization
Metal(II) Complexes Based on Pyrazolyl Ligands : Research into metal(II) complexes using pyrazole-based ligands has been conducted, revealing insights into the stability and structural parameters of these complexes (Massoud et al., 2015).
Polymerization Catalysis : Studies on (pyrazolylethyl-amine)zinc(II) carboxylate complexes as catalysts for the copolymerization of CO2 and cyclohexene oxide highlight the potential of these compounds in forming polymers under specific conditions (Matiwane et al., 2020).
Potential Biological and Medicinal Applications
Antimicrobial and Antifungal Activity : Research on pyrazole derivatives has explored their antimicrobial and antifungal properties, indicating potential applications in developing new antimicrobial agents (Bondock et al., 2011).
Cytotoxic Activity Against Tumor Cell Lines : Studies on tridentate bipyrazolic compounds have evaluated their cytotoxic properties in vitro against tumor cell lines, suggesting potential applications in cancer treatment (Kodadi et al., 2007).
Inhibition of Blood Platelet Aggregation : Investigations into 4-(1H-pyrazol-1-yl)-2-butylamine derivatives have shown their potential in inhibiting blood platelet aggregation, indicating possible medical applications (Ferroni et al., 1989).
Miscellaneous Applications
- Inhibitory Effect on Corrosion : Some bipyrazole compounds have been studied for their inhibitory effect on corrosion of pure iron in acidic media, suggesting applications in material science and corrosion prevention (Chetouani et al., 2005).
Orientations Futures
The future directions for “[2-(4-methyl-1H-pyrazol-1-yl)propyl]amine hydrochloride” and similar pyrazole compounds could involve further exploration of their applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their synthesis techniques and biological activity related to pyrazole derivatives could also be areas of future research .
Mécanisme D'action
Target of Action
Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It’s worth noting that pyrazole derivatives have been shown to interact with their targets, leading to changes in cellular processes . For instance, some pyrazole derivatives have been found to inhibit the growth of Leishmania aethiopica clinical isolate and Plasmodium berghei .
Biochemical Pathways
It’s known that pyrazole derivatives can affect various biochemical pathways, leading to their diverse pharmacological effects .
Result of Action
Some pyrazole derivatives have been found to exhibit potent antileishmanial and antimalarial activities .
Propriétés
IUPAC Name |
2-(4-methylpyrazol-1-yl)propan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3.ClH/c1-6-4-9-10(5-6)7(2)3-8;/h4-5,7H,3,8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGVKXYGIPGKERD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C(C)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1609401-19-5 | |
| Record name | 1H-Pyrazole-1-ethanamine, β,4-dimethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609401-19-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[1-(phenethylamino)ethyl]-4(3H)-quinazolinone](/img/structure/B3059942.png)
![6-(4-Fluorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B3059944.png)

![tert-Butyl (3R)-3-{[6-(trifluoromethyl)pyrimidin-4-yl]amino}pyrrolidine-1-carboxylate](/img/structure/B3059947.png)
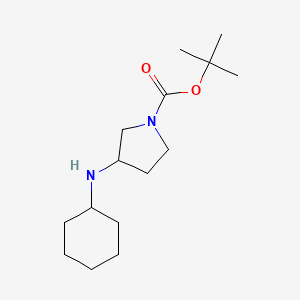
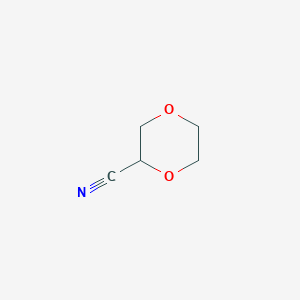
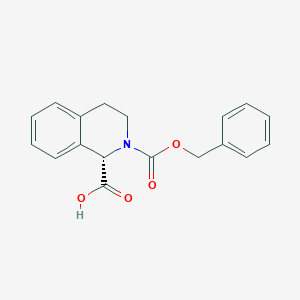

![Tert-butyl 6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B3059953.png)
![3-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole dihydrochloride](/img/structure/B3059954.png)

